2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
Overview
Description
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a solid compound that appears as a white to light yellow solid. It is characterized by its isoindoline-1,3-dione core structure, which is a common motif in various biological and pharmaceutical compounds. This compound is known for its stability and low solubility in solvents .
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminobenzyl)isoindoline-1,3-dione .
Scientific Research Applications
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A parent compound with similar structural features but lacking the fluoro and nitro substituents.
2-(2-Fluorobenzyl)isoindoline-1,3-dione: Similar but without the nitro group.
2-(4-Nitrobenzyl)isoindoline-1,3-dione: Similar but without the fluoro group.
Uniqueness
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical reactivity and potential biological activity. These substituents make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIPCBUSCYQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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